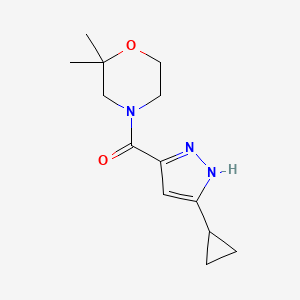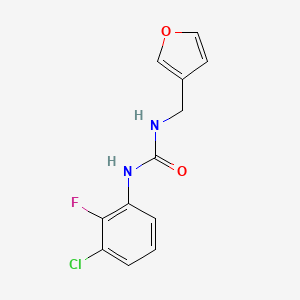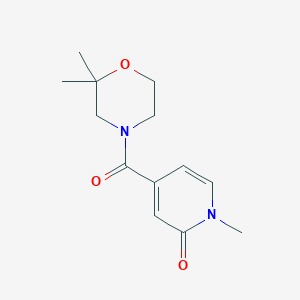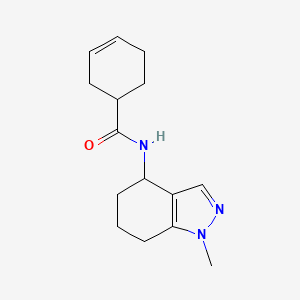
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in the development of various diseases. This inhibition leads to the suppression of disease progression and the promotion of healing.
Biochemical and Physiological Effects:
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is its ease of synthesis. This compound can be synthesized relatively easily and in good yield. However, one of the limitations of this compound is its stability. This compound is relatively unstable and can decompose over time, which can lead to inaccurate results in lab experiments.
Direcciones Futuras
There are several future directions for the study of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone. One of the most significant future directions is the development of new and more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound, which can lead to the development of new drugs based on this compound. Additionally, the study of the biochemical and physiological effects of this compound can lead to the identification of new therapeutic targets for various diseases. Finally, the study of the advantages and limitations of this compound in lab experiments can lead to the development of new experimental protocols for the study of various diseases.
Métodos De Síntesis
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone involves the reaction of cyclopropyl hydrazine with 2,2-dimethyl-4-(4-morpholinyl) butanone in the presence of a catalyst. This reaction leads to the formation of the desired compound. The synthesis of this compound is relatively simple, and the yield is quite good.
Aplicaciones Científicas De Investigación
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2)8-16(5-6-18-13)12(17)11-7-10(14-15-11)9-3-4-9/h7,9H,3-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBWMBJEVIYNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)C2=NNC(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)

![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B7526655.png)
![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)